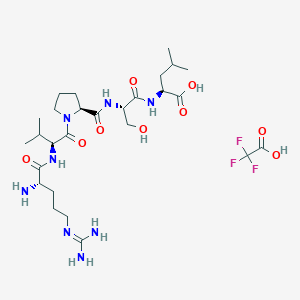
Ovotransferrin (328-332) Trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ovotransferrin (328-332) Trifluoroacetate is a peptide derived from ovotransferrin, a major protein found in egg white. This peptide sequence, specifically the fragment from amino acids 328 to 332, is known for its biological activities, including antihypertensive and anti-cholinesterase properties . The trifluoroacetate salt form enhances its stability and solubility for research applications.
准备方法
Synthetic Routes and Reaction Conditions
Ovotransferrin (328-332) Trifluoroacetate can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next protected amino acid using coupling reagents like HBTU or DIC.
Cleavage: The final peptide is cleaved from the resin and deprotected using a cocktail of reagents, often containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of ovotransferrin peptides involves enzymatic hydrolysis of egg white proteins followed by purification processes such as ultrafiltration and chromatography. Enzymes like pepsin or trypsin are used to hydrolyze ovotransferrin into smaller peptide fragments, which are then isolated and purified .
化学反应分析
Types of Reactions
Ovotransferrin (328-332) Trifluoroacetate primarily undergoes:
Hydrolysis: Breaking down into smaller peptides or amino acids.
Oxidation: Reaction with oxidizing agents, potentially altering its structure and activity.
Substitution: Reactions where functional groups in the peptide are replaced with other groups.
Common Reagents and Conditions
Hydrolysis: Enzymes like pepsin or trypsin under acidic or neutral pH conditions.
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Substitution: Various chemical reagents depending on the desired modification.
Major Products
The major products formed from these reactions include smaller peptide fragments and modified peptides with altered biological activities .
科学研究应用
Ovotransferrin (328-332) Trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular transport and interaction with biological membranes.
Medicine: Explored for its antihypertensive properties by inhibiting angiotensin-converting enzyme (ACE) and its potential in treating Alzheimer’s disease by inhibiting cholinesterase
Industry: Utilized in the development of functional foods and nutraceuticals due to its bioactive properties
作用机制
Ovotransferrin (328-332) Trifluoroacetate exerts its effects primarily through:
Inhibition of Angiotensin-Converting Enzyme (ACE): Reduces blood pressure by preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.
Inhibition of Cholinesterase (ChE): Potentially beneficial in treating Alzheimer’s disease by preventing the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
相似化合物的比较
Similar Compounds
Trandolapril: Another ACE inhibitor used for treating hypertension.
Temocaprilat: An ACE inhibitor with similar antihypertensive properties.
Libenzapril: An effective ACE inhibitor used in research for myocardial injury.
Uniqueness
Ovotransferrin (328-332) Trifluoroacetate is unique due to its dual activity as both an ACE inhibitor and a cholinesterase inhibitor, making it a promising candidate for treating both hypertension and neurodegenerative diseases like Alzheimer’s .
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H46N8O7.C2HF3O2/c1-13(2)11-16(24(39)40)30-21(36)17(12-34)31-22(37)18-8-6-10-33(18)23(38)19(14(3)4)32-20(35)15(26)7-5-9-29-25(27)28;3-2(4,5)1(6)7/h13-19,34H,5-12,26H2,1-4H3,(H,30,36)(H,31,37)(H,32,35)(H,39,40)(H4,27,28,29);(H,6,7)/t15-,16-,17-,18-,19-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQVFFKHKXIWNC-UYNNABTASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H47F3N8O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

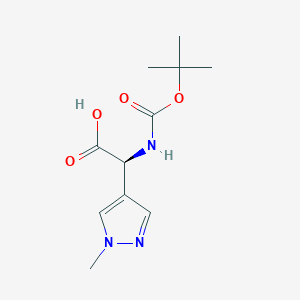
![(2R,5R)-1-[(tert-Butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid](/img/structure/B6295270.png)
![1'-TERT-BUTYL 6A-METHYL HEXAHYDRO-1H-SPIRO[CYCLOPENTA[C]PYRROLE-4,4'-PIPERIDINE]-1',6A-DICARBOXYLATE](/img/structure/B6295274.png)
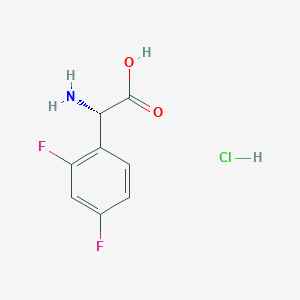
![Oxalic acid; bis(tert-butyl N-[(3R,4S)-4-methoxypiperidin-3-YL]carbamate)](/img/structure/B6295282.png)
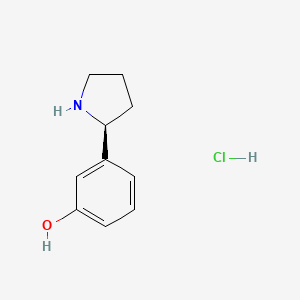

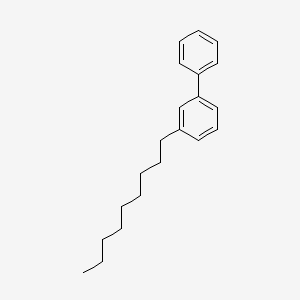
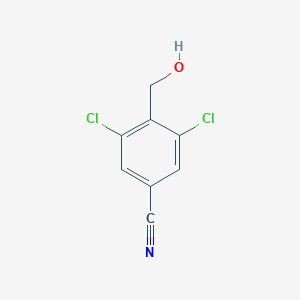
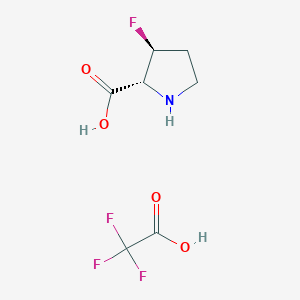
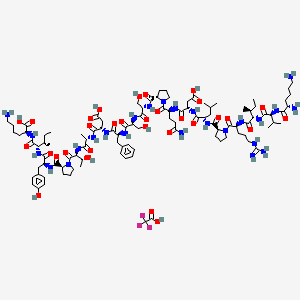
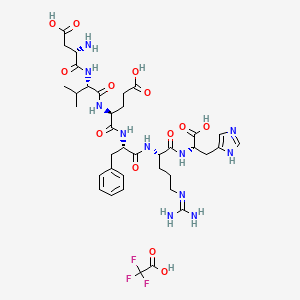
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-4-amino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B6295356.png)
